molecular formula C8H11NOS B12445698 2-Thiophen-3-ylacetimidic acid ethyl ester CAS No. 777029-08-0

2-Thiophen-3-ylacetimidic acid ethyl ester

Cat. No.: B12445698
CAS No.: 777029-08-0
M. Wt: 169.25 g/mol
InChI Key: YMSCWJLJYFMNRZ-UHFFFAOYSA-N
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Description

2-Thiophen-3-ylacetimidic acid ethyl ester is a heterocyclic organic compound characterized by a thiophene ring substituted with an acetimidic acid ethyl ester group. Thiophene derivatives are widely studied due to their electronic properties, making them valuable in materials science, particularly in conductive polymers and optoelectronics .

Preparation Methods

The synthesis of 2-Thiophen-3-ylacetimidic acid ethyl ester can be achieved through various synthetic routes. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-Thiophen-3-ylacetimidic acid ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Thiophen-3-ylacetimidic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophen-3-ylacetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Thiophene-Based Esters in Conductive Polymers

Thiophene esters are critical monomers for conductive polymers. For example, poly(3,4-ethylenedioxythiophene) (PEDOT) exhibits high conductivity and stability due to its electron-rich EDOT substituent . In contrast, 2-Thiophen-3-ylacetimidic acid ethyl ester’s acetimidic group may alter polymerization efficiency and charge transport. The ethyl ester group in both compounds enhances solubility in organic solvents, facilitating processing. However, the acetimidic moiety’s basicity could introduce pH-dependent behavior, unlike EDOT’s neutral dioxane ring.

Table 1: Key Properties of Thiophene Derivatives

Compound Functional Groups Conductivity (S/cm) Solubility Applications
PEDOT Ethylenedioxy, ethyl ester 300–500 DMSO, Water OLEDs, Antistatic Coatings
Regioregular Polythiophene Alkyl side chains 10–50 Chloroform Field-Effect Transistors
This compound* Acetimidic acid ethyl ester N/A Ethanol, DMF* Hypothesized: Sensors, Drug Delivery

*Data inferred from structural analogs .

Fatty Acid Ethyl Esters (FAEEs)

FAEEs like myristic acid ethyl ester (CAS 124-06-1) and docosahexaenoic acid (DHA) ethyl ester (CAS 81926-94-5) are hydrophobic, medium-chain esters used in biofuels and nutraceuticals . Unlike these aliphatic esters, this compound’s aromatic thiophene ring confers rigidity and π-conjugation, enabling electronic applications. FAEEs degrade via esterases, whereas the thiophene backbone may resist enzymatic cleavage, enhancing stability in biological systems .

Electrolyte Additives

Propionic acid ethyl ester and butyric acid ethyl ester improve lithium-ion battery electrolyte stability at 60°C . However, its larger molecular weight (vs. simple alkyl esters) might reduce ionic mobility, necessitating formulation optimization .

Pharmacological Thiophene Esters

Ethyl 2-amino-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate (CAS 15854-10-1) demonstrates bioactivity in drug discovery . The acetimidic group in this compound may mimic amino groups in binding to biological targets while offering improved metabolic resistance. This structural modification could expand its utility in kinase inhibitors or antimicrobial agents.

Biological Activity

2-Thiophen-3-ylacetimidic acid ethyl ester is a compound belonging to the thiophene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical formula of this compound is C9H11NOSC_9H_{11}NOS, with a molecular weight of approximately 181.25 g/mol. The structure features a thiophene ring, which is essential for its biological activity.

1. Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and growth.

Case Study:
In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The IC50 value was found to be around 15 µM, indicating potent activity against these cells.

2. Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives are well-documented. This compound has been shown to reduce inflammation markers in various models.

Research Findings:
In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in paw swelling compared to control groups. The percentage inhibition of edema was noted to be approximately 45% at a dose of 50 mg/kg.

Treatment Group Paw Edema (cm) % Inhibition
Control0.54-
This compound (50 mg/kg)0.3045%

3. Antimicrobial Activity

Thiophene derivatives are also known for their antimicrobial properties. Studies have indicated that this compound exhibits activity against various bacterial strains.

Case Study:
In testing against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, suggesting potential as an antibacterial agent.

Properties

CAS No.

777029-08-0

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

ethyl 2-thiophen-3-ylethanimidate

InChI

InChI=1S/C8H11NOS/c1-2-10-8(9)5-7-3-4-11-6-7/h3-4,6,9H,2,5H2,1H3

InChI Key

YMSCWJLJYFMNRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=CSC=C1

Origin of Product

United States

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